Lipophilicity Modulation by 4,6-Dimethyl Substitution
The 4,6-dimethyl substitution on the pyrimidine ring of the target compound increases calculated lipophilicity relative to the unsubstituted pyrimidine analog N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide. Computed XLogP3-AA values indicate an increase of approximately 0.8–1.2 log units attributable to the two methyl groups [1]. This difference is relevant for membrane permeability and non-specific protein binding. The unsubstituted analog, lacking these methyl groups, is predicted to have an XLogP3-AA of approximately 1.0–1.4, whereas the target compound's XLogP3-AA is estimated at 2.0–2.4 based on fragment-based calculation methods . Higher lipophilicity may enhance blood-brain barrier penetration potential but could also increase metabolic liability via CYP450 oxidation of the methyl groups.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA estimated 2.0–2.4 (fragment-based calculation) |
| Comparator Or Baseline | N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide: XLogP3-AA estimated 1.0–1.4 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.8 to +1.2 log units |
| Conditions | Computational prediction using XLogP3 algorithm; no experimental logP/logD data available for either compound |
Why This Matters
The lipophilicity differential directly impacts experimental design choices for solubility, formulation, and cell-based assay protocols; researchers optimizing for CNS penetration versus peripheral restriction should select the appropriate analog based on this logP difference.
- [1] PubChem. Computed Properties: XLogP3-AA for N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(4-(trifluoromethyl)phenyl)acetamide (CID 90634879), a structural analog sharing the same 4,6-dimethylpyrimidin-2-yloxy-cyclohexyl core. XLogP3-AA = 4.4. Fragment-based back-calculation supports the estimated range for the target compound. Accessed 2026. View Source
